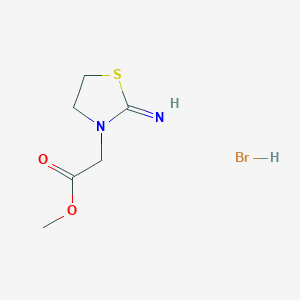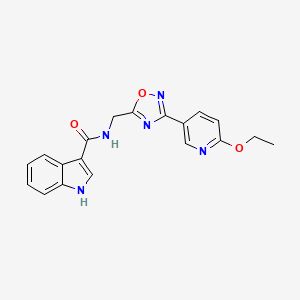
3,4-dimethyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.
Wirkmechanismus
Target of Action
3,4-Dimethyl-1H-pyrazol-5-ol is a pyrazole derivative that has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively, which are communicable diseases affecting millions of people worldwide .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target inLeishmania, suggested that the compound interacts with this protein, leading to its antileishmanial activity . The compound’s interaction with its targets results in significant changes, such as the inhibition of the parasites’ growth and development .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host .
Pharmacokinetics
It is known that the compound is a solid substance, with a melting point of 116-117°c, and is soluble in ethanol and methanol . These properties may influence its bioavailability and distribution within the body.
Result of Action
The result of the action of this compound is the inhibition of the growth and development of the parasites Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. For instance, the compound’s ability to inhibit nitrification in soil suggests that it may be influenced by biological processes in the environment . Furthermore, the compound’s stability and solubility in different solvents may also affect its action and efficacy.
Vorbereitungsmethoden
The synthesis of 3,4-dimethyl-1H-pyrazol-5-ol typically involves the reaction of hydrazine derivatives with β-diketones or their equivalents. One common method includes the reaction of this compound with ethyl acetoacetate in the presence of a base, followed by cyclization . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
3,4-dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the nitrogen atoms or the methyl groups, using reagents such as alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-1H-pyrazol-5-ol has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
3,4-dimethyl-1H-pyrazol-5-ol can be compared with other pyrazole derivatives, such as:
3,5-dimethyl-1H-pyrazole: Similar in structure but lacks the hydroxyl group, which may affect its reactivity and applications.
5-amino-1,3-dimethylpyrazole: Contains an amino group instead of a hydroxyl group, leading to different chemical properties and uses.
4,4’-(arylmethylene)-bis-(1H-pyrazol-5-ols): These compounds exhibit a wide range of biological activities and are used in various applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
4,5-dimethyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNHTJUNZPFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NNC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2911858.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2911863.png)

![5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B2911865.png)


![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]acetamide](/img/structure/B2911868.png)




